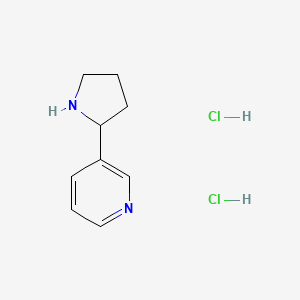

3-(Pyrrolidin-2-yl)pyridine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H14Cl2N2 |

|---|---|

Molecular Weight |

221.12 g/mol |

IUPAC Name |

3-pyrrolidin-2-ylpyridine;dihydrochloride |

InChI |

InChI=1S/C9H12N2.2ClH/c1-3-8(7-10-5-1)9-4-2-6-11-9;;/h1,3,5,7,9,11H,2,4,6H2;2*1H |

InChI Key |

AOKIOTLTYKVREB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=CN=CC=C2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Castro-Stephens Coupling

The Castro-Stephens reaction forms the backbone of early synthetic routes for 3-(pyrrolidin-2-yl)pyridine dihydrochloride. As detailed in patent CA2282320A1, this method involves coupling 2-iodopyridin-3-ol with a chiral pyrrolidine derivative, specifically 1,1-dimethylethyl (S)-2-ethynylpyrrolidine-1-carboxylate, in the presence of copper(I) oxide (Cu₂O). The reaction proceeds in pyridine under reflux for 24 hours, achieving cyclization to form a furopyridine intermediate.

Reaction Conditions:

-

Solvent: Pyridine

-

Catalyst: Cu₂O (0.88 g per 10.24 mmol substrate)

-

Temperature: Reflux (~115°C)

The intermediate is subsequently deprotected using trifluoroacetic acid (TFA) in dichloromethane, followed by basification with sodium hydroxide to isolate the free base. Final treatment with hydrochloric acid in ethanol yields the dihydrochloride salt.

Catalytic Hydrogenation and Cyclization

Palladium-Catalyzed Hydrogenation

A critical step in refining the compound’s stereochemical purity involves catalytic hydrogenation. Patent CA2282320A1 describes treating (S)-2-(pyrrolidin-2-yl)furo[3,2-b]pyridine dihydrochloride with 10% palladium-on-charcoal (Pd/C) in ethanol under hydrogen gas. This step reduces unsaturated bonds and resolves diastereomers, which are separated via silica gel chromatography.

Hydrogenation Parameters:

-

Catalyst Loading: 3 g Pd/C per 6 g substrate

-

Duration: 10 hours

-

Purification: Dichloromethane/ethanol/aqueous ammonia (96:4:0.4)

-

Diastereomeric Yield: 0.22 g (least polar) and 0.6 g (most polar) from 6 g starting material

Chiral Resolution and Salt Formation

Tartaric Acid-Assisted Crystallization

To enhance enantiomeric purity, the free base is often treated with tartaric acid. For example, dissolving the hydrogenated product in ethanol and adding 0.235 g of tartaric acid per 0.6 g substrate produces a hygroscopic tartrate salt, which is recrystallized to >95% purity. Conversion to the dihydrochloride salt is achieved by neutralizing the tartrate with HCl and precipitating the product in ethanol.

Key Data:

Industrial-Scale Production

Continuous Flow Synthesis

Modern industrial methods prioritize scalability and reduced reaction times. US7230119B2 highlights the use of continuous flow reactors for intermediates like (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, which can be adapted for pyrrolidine-pyridine syntheses. Automated systems optimize parameters such as temperature (±0.5°C) and reagent stoichiometry, achieving batch yields of 85–90%.

Process Advantages:

-

Throughput: 10–20 kg/day

-

Solvent Recovery: >90% ethanol recycled

Comparative Analysis of Methods

The table below summarizes key metrics for primary preparation routes:

| Method | Yield (%) | Purity (%) | Key Catalyst | Industrial Feasibility |

|---|---|---|---|---|

| Castro-Stephens | 70 | 90 | Cu₂O | Moderate |

| Catalytic Hydrogenation | 65 | 95 | Pd/C | High |

| Continuous Flow | 85 | 98 | N/A | Very High |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-2-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

Medicinal Chemistry

3-(Pyrrolidin-2-yl)pyridine dihydrochloride has been identified as a valuable scaffold for drug development due to its unique structural properties. Its applications include:

- Neuropharmacology : The compound exhibits agonistic properties at nicotinic acetylcholine receptors, which are crucial for neurotransmitter release and neuronal excitability. This makes it a candidate for cognitive enhancement and neuroprotection in neurodegenerative diseases.

- Antitumor Activity : Studies have shown that this compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines, indicating potential as an anticancer agent .

The biological activities of this compound are significant:

- Receptor Interaction : It acts on multiple biological targets, influencing cellular signaling pathways. This includes interaction with neurotransmitter receptors which may modify synaptic transmission .

- Enzyme Modulation : The compound can inhibit or activate enzymes involved in metabolic processes, contributing to its pharmacological effects.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an important building block for synthesizing more complex heterocyclic compounds. Its versatility allows for various chemical reactions, including:

- Oxidation and Reduction : The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones, while reduction reactions can modify the pyridine ring or the pyrrolidine moiety.

- Substitution Reactions : Both electrophilic and nucleophilic substitution reactions can occur on the pyridine and pyrrolidine rings, facilitating the synthesis of diverse derivatives.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that the compound significantly reduced neuronal cell death induced by oxidative stress, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it triggered apoptosis through the activation of caspases and the mitochondrial pathway, highlighting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with molecular targets such as nicotinic acetylcholine receptors. It binds to these receptors and modulates their activity, which can influence neurotransmission and other physiological processes. The compound’s effects are mediated through pathways involving receptor activation and subsequent intracellular signaling cascades.

Comparison with Similar Compounds

Positional Isomers

4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (CAS: 1193388-05-4):

3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-62-9):

Stereochemical Variants

(R)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 288247-82-5):

(S)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS: 1029715-21-6):

Functional Group Modifications

Methylated Derivatives

Piperidine vs. Pyrrolidine Analogs

- 3-[(2RS)-Piperidin-2-yl]pyridine ((RS)-Anabasine) (CAS: 13078-04-1):

Physicochemical Properties

Biological Activity

3-(Pyrrolidin-2-yl)pyridine dihydrochloride, a compound characterized by its pyridine ring substituted with a pyrrolidine moiety, exhibits significant biological activity primarily through its interaction with neurotransmitter systems. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₃Cl₂N₃ and a molecular weight of approximately 221.13 g/mol. As a dihydrochloride salt, it demonstrates enhanced solubility in aqueous environments, which is advantageous for biological applications .

Research indicates that this compound acts as a ligand for various receptors, particularly nicotinic acetylcholine receptors (nAChRs). Its ability to cross the blood-brain barrier suggests it may influence synaptic transmission, potentially enhancing cognitive functions and mood regulation . The compound's interaction with neurotransmitter systems positions it as a candidate for neuropharmacological research.

Biological Activities

1. Neuropharmacological Effects

- Cognition and Mood : Studies suggest that the compound may enhance cognitive functions by modulating nAChR activity. This modulation could lead to improved synaptic plasticity and neuroprotection .

- Neuroinflammation : Preliminary studies have indicated potential anti-inflammatory effects, making it a candidate for treating neurodegenerative diseases .

2. Antimicrobial Properties

- Recent investigations have highlighted the antibacterial activity of pyrrolidine derivatives. Compounds structurally related to 3-(Pyrrolidin-2-yl)pyridine have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| (S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride | 287966-92-1 | 1.00 | Similar receptor interactions |

| (R)-3-(Pyrrolidin-2-yl)pyridine | 288247-82-5 | 0.98 | Cognitive enhancement potential |

| 3-(Piperidin-2-yl)pyridine hydrochloride | 352220-15-6 | 0.96 | Antimicrobial activity |

| (S)-3-(Piperidin-2-yl)pyridine | 49452-0 | 0.94 | Neuroactive properties |

| 2-Methyl-5-(pyrrolidin-2-yl)pyridine | 90872-72-3 | 0.75 | Antifungal activity |

This table illustrates the uniqueness of this compound, particularly its stereochemistry and selectivity towards specific biological targets compared to its analogs .

Case Studies and Research Findings

-

Cognitive Enhancement Studies :

- A study demonstrated that administration of the compound in animal models resulted in improved memory retention and cognitive flexibility, attributed to its action on nAChRs .

- Antimicrobial Efficacy :

- Neuroprotective Properties :

Q & A

Q. What are the recommended synthetic routes for 3-(Pyrrolidin-2-yl)pyridine dihydrochloride?

The synthesis of this compound typically involves multi-step processes. One approach includes:

- Step 1 : Formation of the pyrrolidine-pyridine core via nucleophilic substitution or coupling reactions (e.g., using palladium catalysts for cross-coupling) .

- Step 2 : Hydrochloride salt formation through acid-base reactions, often employing HCl in polar solvents like ethanol or water .

- Step 3 : Purification via recrystallization or column chromatography to achieve >95% purity . Key intermediates and reaction conditions should be validated using thin-layer chromatography (TLC) or HPLC .

Q. How should researchers safely handle and dispose of this compound?

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid aqueous solutions unless explicitly required, as hydrolysis may release toxic fumes .

- Waste disposal : Collect organic waste in designated containers and neutralize acidic residues with sodium bicarbonate before disposal. Consult institutional guidelines for hazardous waste management .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm the pyrrolidine and pyridine moieties. Aromatic protons in pyridine resonate at δ 7.5–8.5 ppm, while pyrrolidine protons appear at δ 1.5–3.5 ppm .

- Mass Spectrometry (MS) : ESI-MS can verify the molecular ion peak (expected m/z for : ~235.1) .

- X-ray Diffraction : Single-crystal X-ray analysis provides definitive structural confirmation, particularly for resolving stereochemistry in chiral derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in coupling reactions .

- Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures. For example, ICReDD’s workflow integrates experimental data with computational predictions to reduce trial-and-error .

- Kinetic Modeling : Simulate reaction pathways to identify rate-limiting steps and improve yields .

Q. How can contradictions in reported biological activity data be resolved?

Contradictions often arise from variations in assay conditions or impurity profiles. To address this:

- Standardize Assays : Use cell lines with validated receptor expression (e.g., HEK293 for GPCR studies) and control for pH, temperature, and solvent effects .

- Purity Validation : Characterize batches via HPLC-MS to rule out impurities >0.5% .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What strategies enable regioselective functionalization of the pyridine ring in this compound?

- Directing Groups : Introduce temporary substituents (e.g., boronic esters) to steer electrophilic substitution to specific positions .

- Catalytic Systems : Use transition metal catalysts (e.g., Ru or Ir) for C-H activation at inert sites .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the pyridine nitrogen, altering reactivity patterns .

Methodological Considerations

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, drying time) meticulously, as minor variations can significantly impact outcomes .

- Ethical Compliance : Adhere to institutional review boards (IRBs) for any biological testing, ensuring compliance with non-human testing protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.